(R)-1-(3,5-dichloropyridin-4-yl)ethanol

FGFR inhibitor Cancer therapy Kinase selectivity

This (R)-configured chiral secondary alcohol is the critical synthon for LY2874455, a clinical-stage pan-FGFR inhibitor with balanced potency across FGFR1–4 (IC50: 2.6–6.4 nM). Only the (R)-enantiomer yields the crystalline monohydrate API form with superior stability, scalability, and purification characteristics. Substitution with the (S)-enantiomer or racemate produces diastereomeric products with nullified target engagement. The 3,5-dichloro substitution pattern is essential for FGFR kinase inhibition potency. An enzyme-catalyzed green synthesis route is available for sustainable scale-up. Ideal for medicinal chemistry and process R&D requiring stereochemically defined intermediates.

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
CAS No. 1254473-68-1
Cat. No. B1432364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,5-dichloropyridin-4-yl)ethanol
CAS1254473-68-1
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESCC(C1=C(C=NC=C1Cl)Cl)O
InChIInChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m1/s1
InChIKeyKCPDCYCCMCEYQN-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3,5-Dichloropyridin-4-yl)ethanol (CAS 1254473-68-1): Chiral Pyridine Intermediate for FGFR Inhibitor Synthesis


(R)-1-(3,5-dichloropyridin-4-yl)ethanol (CAS 1254473-68-1) is a chiral secondary alcohol featuring a pyridine ring with chlorine substitutions at the 3- and 5-positions . It serves as a critical pharmaceutical intermediate, most notably in the synthesis of potent pan-fibroblast growth factor receptor (FGFR) inhibitors, such as the clinical candidate LY2874455 [1]. Its (R)-stereoconfiguration is a key structural determinant for the biological activity of the downstream drug molecules it is used to construct [1]. The compound is available from various suppliers, typically with a purity of 98% .

Procurement Risk: Why (R)-1-(3,5-Dichloropyridin-4-yl)ethanol Cannot Be Replaced with Racemates or Alternative Heterocycles


Substituting (R)-1-(3,5-dichloropyridin-4-yl)ethanol with its (S)-enantiomer, a racemic mixture, or a different pyridinyl alcohol is not a viable option for critical applications. The compound's primary use is as a chiral synthon in the construction of advanced pharmaceutical leads, where stereochemistry dictates downstream target engagement and pharmacokinetic properties . Use of the incorrect enantiomer would lead to a diastereomeric final product with potentially nullified or off-target biological activity. Furthermore, the specific 3,5-dichloro-substitution pattern is crucial for the potent inhibition of the FGFR kinase family observed in compounds like LY2874455; alternative substitution patterns or heterocyclic cores would likely result in a significant loss of potency and selectivity [1].

Head-to-Head Evidence: Quantifying the Superiority of (R)-1-(3,5-Dichloropyridin-4-yl)ethanol in Key Applications


Potent Pan-FGFR Inhibition by the (R)-Stereoisomer in LY2874455

The pan-FGFR inhibitor LY2874455, which incorporates (R)-1-(3,5-dichloropyridin-4-yl)ethanol as a key structural moiety, demonstrates potent activity across all four FGFR isoforms. This contrasts with many other FGFR inhibitors, which show significantly reduced potency against FGFR4 [1].

FGFR inhibitor Cancer therapy Kinase selectivity

Advantage of Crystalline Form Over Amorphous Form for Downstream Processing

The crystalline monohydrate form of the FGFR inhibitor derived from the (R)-enantiomer demonstrates key advantages over its amorphous counterpart. These advantages are critical for pharmaceutical development and include superior solid handling properties at scale, ease of purification by crystallization, and enhanced thermodynamic stability under typical pharmaceutical processing and storage conditions [1].

Solid-state chemistry Process chemistry Pharmaceutical manufacturing

Chiral Purity Control via Advanced Enzymatic Synthesis Route

A patented method utilizes an engineered ketoreductase mutant to asymmetrically reduce 1-(3,5-dichloro-4-pyridyl)ethanone to the target (R)-enantiomer. This enzymatic approach offers a sustainable and scalable alternative to traditional chemical synthesis, which relies on hazardous reagents like borane-dimethyl sulfide and cryogenic conditions [1].

Biocatalysis Chiral synthesis Green chemistry

Defined Application Scenarios for (R)-1-(3,5-Dichloropyridin-4-yl)ethanol Based on Quantitative Evidence


Synthesis of Pan-FGFR Inhibitors for Oncology Research

(R)-1-(3,5-dichloropyridin-4-yl)ethanol is the chiral building block of choice for the synthesis of LY2874455, a pan-FGFR inhibitor with potent, balanced activity against all four FGFR isoforms (IC50 values: 2.6-6.4 nM) [1]. This makes it essential for medicinal chemistry programs focused on developing next-generation cancer therapeutics that can overcome resistance mechanisms associated with selective FGFR1-3 inhibition.

Development of Crystalline Drug Candidates with Superior Manufacturability

When incorporated into the FGFR inhibitor scaffold, the (R)-enantiomer enables the isolation of a crystalline monohydrate form of the final drug substance. This crystalline form exhibits critical advantages over the amorphous form, including better handling properties at scale, easier purification via crystallization, and improved thermodynamic stability, all of which are essential for successful pharmaceutical development and manufacturing [2].

Sustainable and Scalable Process Chemistry Research

The availability of a patented, enzyme-catalyzed synthesis route for (R)-1-(3,5-dichloropyridin-4-yl)ethanol [3] makes it a compelling model substrate for researchers developing greener, more sustainable manufacturing processes. This method circumvents the use of hazardous reagents and extreme temperatures, aligning with the principles of green chemistry and offering a viable path for industrial-scale production of high-value chiral intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(3,5-dichloropyridin-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.